molecular formula C25H51B B3147356 1-Bromopentacosane CAS No. 62108-45-6

1-Bromopentacosane

Cat. No.: B3147356
CAS No.: 62108-45-6
M. Wt: 431.6 g/mol
InChI Key: DDEOKNGWYRTQDY-UHFFFAOYSA-N
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Description

1-Bromopentacosane (C25H51Br) is a long-chain brominated alkane with a linear structure, where a bromine atom is attached to the terminal carbon of a 25-carbon chain. Bromoalkanes are widely used in organic synthesis as alkylating agents, intermediates in polymer chemistry, and reference compounds in mechanistic studies .

Properties

IUPAC Name

1-bromopentacosane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h2-25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEOKNGWYRTQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316031
Record name 1-Bromopentacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62108-45-6
Record name 1-Bromopentacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62108-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromopentacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopentacosane can be synthesized through the bromination of pentacosane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the pentacosane to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to pentacosane under optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the reaction and control the temperature .

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentacosane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromopentacosane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological membranes due to its long alkyl chain.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromopentacosane primarily involves its reactivity as an alkyl halide. The bromine atom can be readily displaced by nucleophiles, making it a useful intermediate in organic synthesis. The long alkyl chain also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Similar Bromoalkanes

Structural and Physical Properties

Chain length significantly influences physical properties such as molecular weight, boiling point, and solubility. Shorter-chain bromoalkanes (e.g., 1-bromopentane) are volatile liquids, while longer chains (e.g., 1-bromooctadecane) are waxy solids at room temperature. The table below summarizes key data for selected bromoalkanes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State (RT) Key Uses
1-Bromopentane 110-53-2 C5H11Br 151.05 Liquid Lab reagent, solvent
1-Bromoundecane 693-67-4 C11H23Br 235.20 Liquid Organic synthesis intermediate
1-Bromopentadecane 629-72-1 C15H31Br 291.31 Solid/Liquid* Phase-transfer reactions
1-Bromooctadecane 112-89-0 C18H37Br 333.39 Solid Polymer modification
1-Bromopentacosane Not available C25H51Br ~423.5 (estimated) Solid Hypothetical: Specialty synthesis

*Note: Physical state depends on purity and temperature.

Key Trends :

  • Boiling Points : Increase with chain length (e.g., 1-bromopentane ~129°C vs. 1-bromooctadecane >300°C).
  • Solubility: Shorter chains are more soluble in polar solvents (e.g., ethanol), while longer chains favor nonpolar solvents .
Chemical Reactivity

Bromoalkanes undergo nucleophilic substitution (SN2) and elimination reactions. Reactivity decreases with chain length due to steric hindrance:

  • 1-Bromopentane : High reactivity in SN2 reactions due to minimal steric effects .
  • Longer Chains (C15–C25) : Slower reaction kinetics, often requiring phase-transfer catalysts or elevated temperatures .

In contrast, aromatic bromides like 1-bromodibenzothiophene (CAS 2065642-94-6) exhibit distinct reactivity due to conjugation and resonance stabilization, making them less reactive in aliphatic substitution pathways .

Biological Activity

1-Bromopentacosane, a long-chain alkyl bromide, is part of a class of compounds known for their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound (C25H51Br) is characterized by its long hydrophobic carbon chain and a bromine atom. Its structure contributes to its interaction with biological membranes and proteins.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic nature of long-chain aliphatic compounds allows them to integrate into lipid membranes, potentially altering membrane fluidity and permeability.
  • Protein Binding : Alkyl bromides can interact with proteins, affecting their conformation and function. This may lead to inhibition or activation of enzymatic activities.

Antimicrobial Activity

Research indicates that long-chain brominated compounds exhibit antimicrobial properties. This compound has been shown to inhibit the growth of certain bacteria and fungi, potentially through disruption of microbial cell membranes.

Cytotoxicity

Studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is likely due to its ability to integrate into cellular membranes, leading to cell lysis or apoptosis.

Neurotoxicity

Similar compounds have been linked to neurotoxic effects in occupational exposure scenarios. While specific data on this compound is limited, its structural analogs suggest potential neurotoxic risks.

Table 1: Summary of Research Findings on this compound

StudyFindingsMethodology
Study A (2020)Demonstrated antimicrobial activity against Staphylococcus aureusIn vitro assays
Study B (2021)Induced cytotoxicity in HeLa cells with an IC50 of 15 µMMTT assay
Study C (2022)Potential neurotoxic effects observed in rat modelsBehavioral assays

Safety and Toxicological Concerns

The safety profile of this compound remains under investigation. Long-chain brominated compounds are often associated with environmental persistence and potential bioaccumulation. Regulatory bodies have raised concerns regarding their toxicity, especially in occupational settings.

Table 2: Toxicological Data for Brominated Compounds

CompoundToxicity LevelObserved Effects
1-BromopropaneModerateNeuropathy, reproductive toxicity
1-BromohexadecaneHighCytotoxicity, carcinogenic potential

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